molecular formula C18H15ClN2O2S B4233490 2-(4-chlorophenoxy)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

2-(4-chlorophenoxy)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

Cat. No. B4233490
M. Wt: 358.8 g/mol
InChI Key: ZOMLDQJOBQLAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide, also known as AMG 517, is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. It is involved in pain sensation, inflammation, and thermoregulation. AMG 517 has been extensively studied for its potential therapeutic applications in pain management and other conditions.

Mechanism of Action

TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. It is expressed in sensory neurons and is involved in pain sensation, inflammation, and thermoregulation. TRPV1 is also involved in the release of inflammatory mediators, such as prostaglandins and cytokines. By blocking the TRPV1 channel, 2-(4-chlorophenoxy)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide 517 reduces the transmission of pain signals to the brain and inhibits the release of inflammatory mediators.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide 517 has been shown to be effective in reducing pain in various animal models of pain. It has also been shown to reduce inflammation and hyperalgesia. In addition, 2-(4-chlorophenoxy)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide 517 has been shown to have a good safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chlorophenoxy)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide 517 is its selectivity for the TRPV1 channel. This makes it a useful tool for studying the role of TRPV1 in pain and inflammation. However, one limitation of 2-(4-chlorophenoxy)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide 517 is its relatively low potency compared to other TRPV1 antagonists. This may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 2-(4-chlorophenoxy)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide 517. One area of interest is the development of more potent TRPV1 antagonists. Another area of interest is the development of TRPV1 antagonists with improved pharmacokinetic properties, such as longer half-life and better bioavailability. In addition, there is interest in studying the role of TRPV1 in other conditions, such as itch, asthma, and gastrointestinal disorders.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide 517 has been extensively studied for its potential therapeutic applications in pain management. It has been shown to be effective in various animal models of pain, including inflammatory pain, neuropathic pain, and cancer pain. The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide 517 involves blocking the TRPV1 channel, which is involved in pain sensation. By blocking the channel, 2-(4-chlorophenoxy)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide 517 reduces the transmission of pain signals to the brain, resulting in pain relief.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-12-20-17(11-24-12)13-2-6-15(7-3-13)21-18(22)10-23-16-8-4-14(19)5-9-16/h2-9,11H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMLDQJOBQLAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenoxy)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenoxy)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenoxy)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenoxy)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenoxy)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenoxy)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.